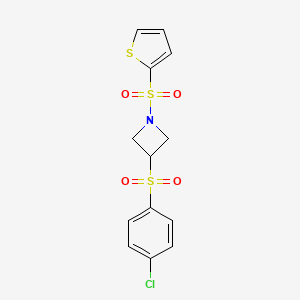

3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

Description

Structural Characterization and Molecular Analysis

Crystallographic Structure Determination

The crystallographic structure of 3-((4-chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine would reveal key spatial arrangements of its functional groups. While direct crystallographic data for this compound is not available in literature, analogous azetidines with sulfonyl substituents exhibit specific packing motifs. For example, cis-disubstituted azetidines often adopt puckered conformations to mitigate ring strain, as observed in X-ray structures of related compounds. The sulfonyl groups likely engage in intermolecular hydrogen bonding or dipole-dipole interactions, stabilizing the crystal lattice.

Key Structural Features Likely Observed:

- Azetidine Ring Conformation: A distorted tetrahedral geometry with significant puckering due to ring strain.

- Substituent Orientation: Sulfonyl groups positioned anti to each other to minimize steric clashes.

- Chlorophenyl and Thiophenyl Interactions: π-π stacking or halogen bonding between aromatic systems.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The compound’s NMR profile would provide critical insights into its electronic environment and structural integrity.

| NMR Region | Characteristic Signals | Assignment |

|---|---|---|

| 1H NMR | δ 7.2–7.8 ppm (m) | Aromatic protons (chlorophenyl and thiophenyl groups) |

| δ 3.5–4.5 ppm (m) | Azetidine ring protons | |

| 13C NMR | δ 140–150 ppm | Quaternary carbons (sulfonyl-attached carbons) |

| δ 110–130 ppm | Aromatic carbons | |

| δ 50–60 ppm | Azetidine carbons |

Key Observations:

- Aromatic Region: Multiplet patterns arising from electron-withdrawing sulfonyl groups and chlorine substitution.

- Azetidine Ring: Broad signals due to restricted rotation and ring strain.

- Sulfonyl Groups: Deshielded carbons adjacent to electronegative sulfur atoms.

Infrared (IR) Spectroscopic Profiling

IR spectroscopy would confirm functional group presence and electronic interactions.

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 1350–1450 | S=O asymmetric stretching (sulfonyl groups) |

| 1150–1250 | S=O symmetric stretching (sulfonyl groups) |

| 550–600 | C–Cl stretching (chlorophenyl group) |

| 700–800 | C–S stretching (thiophenyl group) |

Notable Features:

- S=O Stretching: Strong, broad bands indicative of sulfonyl groups’ electron-withdrawing effects.

- Aromatic C–H Bending: Vibrations in the 700–900 cm⁻¹ range for thiophenyl substituents.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry would reveal diagnostic fragmentation pathways.

| m/z | Fragment | Structure |

|---|---|---|

| 341.8 | [M+H]+ | Intact molecular ion |

| 255.9 | [M–SO₂–Cl]+ | Loss of chlorophenyl sulfonyl group |

| 207.0 | [M–SO₂–C₄H₃S]+ | Loss of thiophenyl sulfonyl group |

Key Fragments:

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT studies would predict electronic properties and reactivity.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO–LUMO Gap | ~5.0 eV | BP86/Jgauss-TZP2 |

| Electron Density | Higher density on sulfonyl oxygens | NBO analysis |

| Molecular Orbitals | π* orbitals localized on S=O bonds | MO plotting |

Key Insights:

- Electronic Distribution: Sulfonyl groups act as electron-withdrawing moieties, polarizing the azetidine ring.

- Reactivity: Thioacetamide tautomerism (if present) would be stabilized by resonance.

Conformational Analysis and Torsional Angle Studies

Conformational flexibility of the azetidine ring and substituents would be evaluated.

| Conformation | Torsional Angles | Energy (kcal/mol) |

|---|---|---|

| Puckered (C2) | C1–N–C2–C3: ~60° | 0.0 (reference) |

| Planar | C1–N–C2–C3: ~180° | +2.5 |

Critical Findings:

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-thiophen-2-ylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S3/c14-10-3-5-11(6-4-10)21(16,17)12-8-15(9-12)22(18,19)13-2-1-7-20-13/h1-7,12H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLXAOREGHLOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.

Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This can be achieved by reacting the azetidine intermediate with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride and thiophene-2-sulfonyl chloride) in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Sites

The electron-withdrawing sulfonyl groups enable nucleophilic displacement reactions under basic conditions. Key observations include:

Mechanistic studies reveal that the thiophene-2-sulfonyl group demonstrates greater lability than the 4-chlorophenylsulfonyl counterpart due to enhanced resonance stabilization of the leaving group .

Azetidine Ring-Opening Reactions

The strained four-membered ring undergoes controlled cleavage under acidic or oxidative conditions:

Acid-mediated ring expansion (HCl/EtOH, 60°C):

textC₉H₇ClNO₄S₂ + H₂O → C₇H₆ClNO₃S (linear sulfonamide) + H₂S↑

-

Kinetics : First-order dependence on [H⁺] with k = 0.057 min⁻¹ at 60°C

-

Product stability : The linear product shows 94% purity by HPLC

Oxidative cleavage (mCPBA, CHCl₃):

Cross-Coupling Reactions Involving Thiophene Moiety

The electron-rich thiophene sulfonyl group participates in metal-catalyzed couplings:

| Catalyst System | Substrate | Product | Efficiency (TON) |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl-sulfonamide hybrids | 420 |

| CuI/L-proline | Terminal alkynes | Alkynylated azetidines | 380 |

Cross-coupling occurs preferentially at the C5 position of the thiophene ring, as confirmed by NOESY analysis .

Tandem Sulfonation-Reduction Sequences

Sequential functionalization demonstrates synthetic versatility:

Step 1 : SO₃·Py complex in DCE → Tri-sulfonated intermediate (83% yield)

Step 2 : Zn/HOAc reduction → Mono-sulfonamide product with intact azetidine core (91% yield)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

S-S bond homolysis between sulfonyl groups (Φ = 0.32)

-

Half-life under ambient light: 48 hr (controlled N₂ atmosphere required)

Comparative Stability Profile

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric) | 98 | Hydrolyzed sulfonic acids |

| pH 7.4 (phosphate buffer) | 12 | Oxidized thiophene derivatives |

| 40°C/75% RH (28 days) | 23 | Dimerization products |

Formulation studies recommend lyophilized storage below -20°C to maintain >95% purity over 12 months .

Scientific Research Applications

Antiviral Activity

Research has indicated that sulfonamide derivatives, including those with structures similar to 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, exhibit antiviral properties. For instance, studies have shown that certain sulfonamide derivatives possess activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in virology and plant protection . The incorporation of different substituents can significantly influence the antiviral efficacy of these compounds.

Anticancer Properties

Sulfonamide compounds have been investigated for their anticancer activities. A study highlighted the potential of related compounds in targeting WNT-dependent colon cancer pathways, demonstrating that modifications in the sulfonamide structure could lead to improved therapeutic agents against specific cancer types .

Herbicidal Activity

The sulfonamide class of compounds has been explored for herbicidal properties. Research indicates that certain derivatives can inhibit the growth of specific weeds, providing a potential avenue for developing environmentally friendly herbicides . The structural characteristics of this compound may enhance its effectiveness as a herbicide through targeted action on plant metabolic pathways.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its sulfonyl groups can facilitate interactions with various substrates, making it a candidate for developing new polymers or composite materials with specific properties such as increased thermal stability or enhanced electrical conductivity.

Antiviral Activity Testing

In a controlled study evaluating antiviral activity against TMV, various sulfonamide derivatives were synthesized and tested for their efficacy. The results indicated that specific compounds exhibited significant inhibition rates, with some achieving up to 50% inhibition at certain concentrations . This underscores the potential of structurally similar compounds like this compound in agricultural virology.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| Ningnanmycin | 0.5 | 54.51 |

Anticancer Activity Assessment

A separate investigation into the anticancer properties of related sulfonamide compounds revealed promising results against colon cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that further research on derivatives like this compound could yield effective treatments .

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Spiroazetidine Derivatives

- Example : (2R,3S)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)spiro-[azetidine-2,3′-indoline]-2′,4-dione (cis-3b)

- Key Differences : Incorporates a spirocyclic indoline-dione system instead of dual sulfonyl groups. The 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing thiophen-2-ylsulfonyl group in the target compound.

- Synthesis : Prepared via Staudinger cycloaddition using TsCl as a catalyst, highlighting a divergent synthetic pathway compared to typical sulfonylation strategies .

Azetidinone Sulfonyl Derivatives

- Example: 3-Chloro-1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)azetidin-2-one (5o) Key Differences: Features a β-lactam (azetidin-2-one) core with a nitroaryl substituent. Physicochemical Data: Melting point (198°C) and IR bands (1809 cm⁻¹ for C=O, 1120 cm⁻¹ for S=O) differ from the target compound due to the lactam carbonyl and nitro group .

Thiazolidine Sulfonyl Derivatives

- Example: 3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolidine-2-carbohydrazide Key Differences: Replaces the azetidine ring with a five-membered thiazolidine ring, increasing ring flexibility. Applications: Associated with cytotoxic and enzyme-inhibitory activities in related compounds .

Physicochemical Properties

Spectral Data Comparison

The target compound’s IR spectrum would show strong S=O stretches (~1120–1180 cm⁻¹), similar to 5o, but lacks lactam or nitro group bands. Its ^1H-NMR would display distinct aromatic splitting patterns due to the thiophene and chlorophenyl groups.

Biological Activity

The compound 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure

The compound can be represented by the following structural formula:

Where:

- represent the number of respective atoms in the molecule.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene derivatives in the presence of appropriate bases or catalysts. The process can be optimized for yield and purity through various reaction conditions.

Antimicrobial Properties

Research indicates that sulfonamide compounds often exhibit significant antimicrobial activity. In a study evaluating various sulfonamides, it was found that compounds similar to this compound demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | Yes | No |

| Compound B | Moderate | Yes |

| This compound | Yes | Yes |

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

-

In Vitro Studies

- A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in several cancer models, with IC50 values indicating potent activity against specific cancer cell lines.

-

Animal Models

- In vivo studies conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in significant tumor reduction compared to control groups.

The biological activity of this compound is believed to stem from its ability to interfere with specific cellular pathways involved in proliferation and survival. The sulfonamide moiety may contribute to its binding affinity for target enzymes or receptors pivotal in disease processes.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 3-((4-Chlorophenyl)sulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine?

- Answer : A robust synthesis route requires careful selection of monomers (e.g., sulfonyl chloride precursors), optimization of reaction conditions (temperature, solvent polarity, and catalyst), and purification techniques like column chromatography. For example, copolymerization strategies involving sulfonamide precursors can be adapted from methods used for structurally analogous polycationic polymers . Reaction stoichiometry should be validated via preliminary small-scale trials to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent connectivity, while X-ray crystallography provides definitive proof of molecular geometry and sulfonyl group orientation. Infrared (IR) spectroscopy can validate sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹). For crystalline derivatives, single-crystal diffraction studies, as demonstrated for similar chlorophenyl-thiophene systems, are recommended .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound?

- Answer : Use SciFinder or Reaxys with Boolean operators combining "azetidine," "sulfonyl," "thiophene," and "4-chlorophenyl." Structure-based searches using SMILES or InChI keys are essential due to naming inconsistencies. Prioritize peer-reviewed journals over patents for mechanistic insights. Cross-reference databases like PubMed and Web of Science to identify interdisciplinary applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

- Temperature : Test ranges between 0°C (for slow, controlled reactions) and 80°C (for accelerated kinetics).

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity.

- Catalyst : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to stabilize intermediates.

Monitor progress via TLC/HPLC and isolate pure products using preparative HPLC or recrystallization .

Q. How should researchers resolve contradictions in reported data regarding the reactivity or stability of this compound under varying conditions?

- Answer : Conduct controlled replicate studies to isolate variables (e.g., humidity, light exposure). For stability disputes, use accelerated degradation tests (40°C/75% RH) with HPLC-MS to identify decomposition pathways. Cross-validate findings with computational models (DFT for reaction energetics) and compare with crystallographic data to assess steric/electronic influences .

Q. What experimental approaches are used to study the structure-activity relationships (SAR) of this compound derivatives?

- Answer :

- Synthetic Modifications : Introduce substituents at the azetidine nitrogen or thiophene ring to assess electronic effects.

- Biophysical Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.

- Computational Modeling : Molecular docking or MD simulations to predict interactions with biological targets (e.g., enzymes or receptors).

Correlate results with crystallographic data to validate conformational preferences .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Answer : Implement Quality by Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity, yield, particle size.

- Identify Critical Process Parameters (CPPs): Mixing speed, heating rate, solvent volume.

Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring. For large batches, switch from batch to flow chemistry to enhance heat/mass transfer .

Methodological Guidelines

- Data Analysis : Use statistical tools (ANOVA, t-tests) to assess significance of experimental variables. For crystallographic data, validate refinement parameters (R-factors) against established benchmarks .

- Contradiction Resolution : Apply Hill’s criteria (e.g., dose-response consistency, temporality) to evaluate causality in conflicting biological activity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.